3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H16N4O5 and its molecular weight is 440.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quinazoline Derivatives in Anticancer Research
Quinazoline derivatives have been explored for their potential as anticancer agents. For example, a series of quinazolinone derivatives were synthesized and evaluated for their cytotoxic activity against different cancer cell lines, indicating the significance of the quinazoline core in developing novel chemotherapeutic agents (Poorirani et al., 2018).
Oxadiazole Derivatives in Antimicrobial and Antitumor Activity
Oxadiazole derivatives have been recognized for their antimicrobial and antitumor activities. Research has shown that certain oxadiazole compounds exhibit considerable antibacterial and antifungal effects, suggesting their utility in designing new antimicrobial agents (Gupta et al., 2008). Additionally, oxadiazole derivatives have been identified to possess antitumor properties, highlighting their potential in cancer therapy research (Maftei et al., 2013).
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-nitroquinazoline-2,4(1H,3H)-dione, which is synthesized from 3-nitrobenzaldehyde and 1,3-benzodioxole. The second intermediate is 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-aminoquinazoline-2,4(1H,3H)-dione, which is synthesized from 3-phenyl-1,2,4-oxadiazole and 7-chloroquinazoline-2,4(1H,3H)-dione. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "1,3-benzodioxole", "3-phenyl-1,2,4-oxadiazole", "7-chloroquinazoline-2,4(1H,3H)-dione", "palladium catalyst", "base", "solvents" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-nitroquinazoline-2,4(1H,3H)-dione:", "- React 3-nitrobenzaldehyde with 1,3-benzodioxole in the presence of a base and a solvent to form 3-(1,3-benzodioxol-5-ylmethyl)-3-nitroprop-2-enal.", "- Reduce 3-(1,3-benzodioxol-5-ylmethyl)-3-nitroprop-2-enal with a reducing agent to form 3-(1,3-benzodioxol-5-ylmethyl)-7-nitroquinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-aminoquinazoline-2,4(1H,3H)-dione:", "- React 3-phenyl-1,2,4-oxadiazole with 7-chloroquinazoline-2,4(1H,3H)-dione in the presence of a base and a solvent to form 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-chloroquinazoline-2,4(1H,3H)-dione.", "- Reduce 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-chloroquinazoline-2,4(1H,3H)-dione with a reducing agent to form 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-aminoquinazoline-2,4(1H,3H)-dione.", "Coupling of intermediates:", "- React 3-(1,3-benzodioxol-5-ylmethyl)-7-nitroquinazoline-2,4(1H,3H)-dione with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-aminoquinazoline-2,4(1H,3H)-dione in the presence of a palladium catalyst and a base to form the final product, 3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1207059-44-6 |
Molekularformel |
C24H16N4O5 |
Molekulargewicht |
440.415 |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H16N4O5/c29-23-17-8-7-16(22-26-21(27-33-22)15-4-2-1-3-5-15)11-18(17)25-24(30)28(23)12-14-6-9-19-20(10-14)32-13-31-19/h1-11H,12-13H2,(H,25,30) |
InChI-Schlüssel |
JIBZQHOFTKFOSM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=CC=C6)NC3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.